

A Technical Guide to the Crystal Structure Analysis of Dibromopropane Derivatives

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Compound of Interest

Compound Name: *Dibromopropane*

Cat. No.: *B1216051*

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This guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of **dibromopropane** derivatives. While a comprehensive public database of crystal structures for a wide array of these derivatives is not readily available, this document outlines the established experimental protocols and presents illustrative data to guide researchers in this field.

Introduction

Dibromopropane derivatives are a class of organic compounds with a three-carbon chain substituted with two bromine atoms, and potentially other functional groups. Their structural characteristics, including conformation, bond lengths, and angles, are crucial for understanding their chemical reactivity, physical properties, and potential applications in areas such as organic synthesis and drug design. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of these molecules in the solid state.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a **dibromopropane** derivative follows a well-established protocol, from crystal growth to data analysis.^[1]

Crystal Growth

The initial and often most challenging step is the cultivation of a high-quality single crystal suitable for X-ray diffraction. This typically involves the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system. Other techniques include slow cooling of a saturated solution or vapor diffusion.

Crystal Mounting and Data Collection

A suitable crystal is selected and mounted on a goniometer head. To minimize thermal vibrations of the atoms and obtain a clearer diffraction pattern, data is typically collected at low temperatures, around 100 K.^[1] The mounted crystal is then placed in an X-ray diffractometer, where a focused beam of monochromatic X-rays is directed at it. The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector.^[1]

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure.

Structure Refinement

The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. This process refines the atomic positions, and thermal parameters. The final refined structure is then validated for its geometric sensibility, including bond lengths, bond angles, and torsion angles.

Data Presentation: Crystallographic Parameters

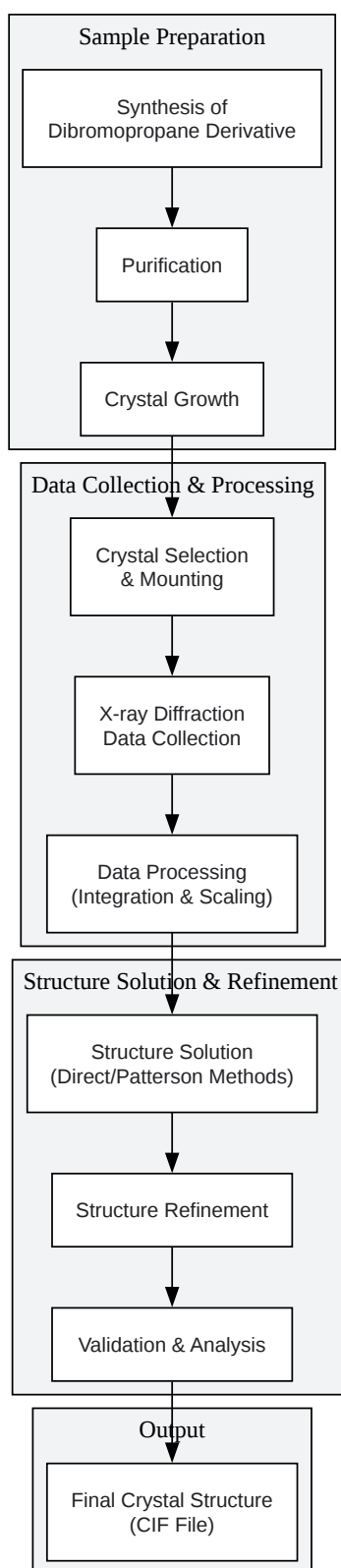
The primary outcome of a successful crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. Due to the limited availability of public crystallographic data for a wide range of **dibromopropane** derivatives, the following table presents data for representative halogenated alkanes to illustrate the typical parameters reported.^[1]

Parameter	1,2-Dibromo-1,1,2,2-tetrafluoroethane	1,3-Dichloropropane
Chemical Formula	C ₂ Br ₂ F ₄	C ₃ H ₆ Cl ₂
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /n	Pnma
Unit Cell Dimensions		
a (Å)	5.863	9.93
b (Å)	5.868	4.49
c (Å)	9.278	12.12
α (°)	90	90
β (°)	106.13	90
γ (°)	90	90
Unit Cell Volume (Å ³)	307.1	540.3
Z (Molecules per unit cell)	2	4
Calculated Density (g/cm ³)	2.81	1.39
Key Bond Lengths (Å)	C-C: 1.55, C-Br: 1.94, C-F: 1.34	C-C: 1.52, C-Cl: 1.79
Key Bond Angles (°)	Br-C-C: 112.5, F-C-C: 109.1	Cl-C-C: 112.1

Note: The data presented is for illustrative purposes and is sourced from published crystallographic studies of representative simple halogenated alkanes. The absence of comprehensive data for a wide range of **dibromopropane** derivatives highlights the necessity for experimental determination for specific compounds of interest.[\[1\]](#)

Visualization of Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is crucial for understanding the process from sample preparation to final structure elucidation.

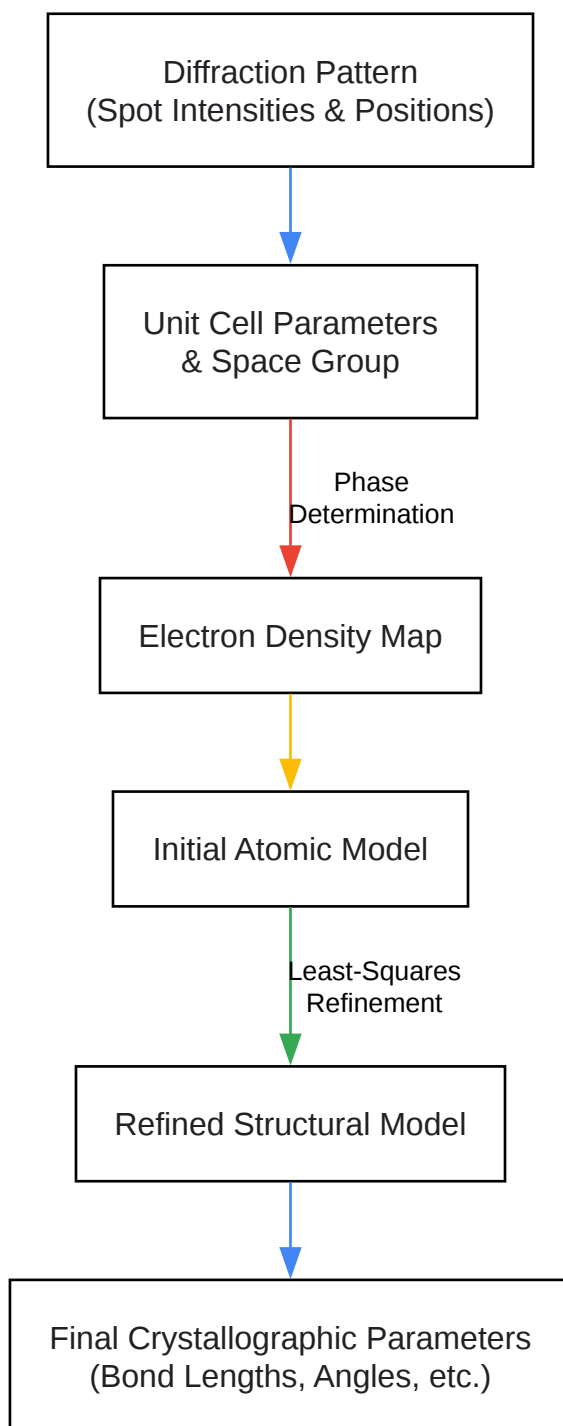


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A flowchart of the single-crystal X-ray diffraction workflow.

Logical Relationships in Structure Determination

The process of determining a crystal structure involves a logical progression from the diffraction pattern to the final, refined atomic model.



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The logical flow from diffraction data to the final structural model.

Signaling Pathways

A thorough review of the scientific literature did not yield significant information regarding the involvement of **dibromopropane** derivatives in specific signaling pathways. Research on this class of compounds has predominantly focused on their synthesis, chemical properties, and utility as intermediates in organic chemistry.

Conclusion

The crystal structure analysis of **dibromopropane** derivatives is a powerful tool for elucidating their precise three-dimensional arrangements. While a comprehensive database of such structures is not publicly available, the experimental protocols are well-established. This guide provides researchers with a foundational understanding of the methodologies involved and the nature of the data obtained, which is essential for advancing the study and application of these compounds. Further experimental work is encouraged to expand the structural database of this important class of molecules.

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References

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